![molecular formula C21H19FN4O2S B2830429 6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one CAS No. 872629-66-8](/img/structure/B2830429.png)

6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

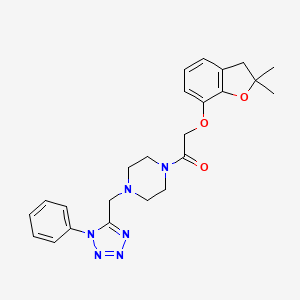

The compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone group. The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrimidinones and quinolines both participate in a variety of chemical reactions. Pyrimidinones can act as both nucleophiles and electrophiles, and quinolines often undergo electrophilic substitution reactions .Applications De Recherche Scientifique

Green and Efficient Synthesis Approaches N. Poomathi et al. (2015) developed a green and efficient approach for the synthesis of novel 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-diones and 3-methyl-1-phenyl-4-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1H-pyrazol-5-amines. This method emphasizes environmental friendliness and practical simplicity, utilizing p-toluene sulphonic acid as a catalyst for the reaction, which is characterized by its high regioselectivity and the absence of extraction and chromatographic purification steps (N. Poomathi et al., 2015).

Antimicrobial Activity of Sulfur-Substituted Compounds Research by T. Es et al. (2005) on sulfur-substituted pyrrolo[3,4-b]quinolines, including synthesis, chemistry, and preliminary antimicrobial tests, indicates that these compounds exhibit enhanced antimicrobial activity against selected Gram-positive pathogens when a 6-fluoro atom is present in the quinoline moiety. This study provides insights into the potential biological applications of fluorinated quinoline derivatives (T. Es et al., 2005).

Synthetic Pathways and Biological Evaluations A study by K. K. Valluri et al. (2017) involved the synthesis of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives using 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester as a starting material. These compounds were evaluated for their antibacterial ability, indicating the scientific interest in exploring the therapeutic potentials of such derivatives (K. K. Valluri et al., 2017).

Novel Synthetic Derivatives and Anticancer Activities The synthesis of novel derivatives such as thieno[2,3-b]pyridines and quinazoline derivatives highlights the ongoing research in developing new compounds with potential anticancer activities. Studies like those conducted by H. Hafez et al. (2016) demonstrate the utility of microwave-assisted synthesis for creating complex heterocyclic compounds that may have significant biological applications, including anti-inflammatory and anticancer activities (H. Hafez et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c22-15-7-9-16(10-8-15)26-18(23)12-19(27)24-21(26)29-13-20(28)25-11-3-5-14-4-1-2-6-17(14)25/h1-2,4,6-10,12H,3,5,11,13,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMXJCSRPHBDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2830346.png)

![1-[3-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2830348.png)

![4-butyl-1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830353.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2830360.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2830361.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2830362.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2830363.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2830367.png)